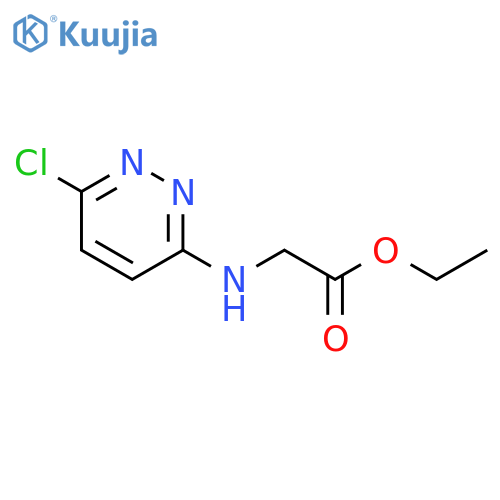Cas no 112581-76-7 (Glycine, N-(6-chloro-3-pyridazinyl)-, ethyl ester)
グリシン、N-(6-クロロ-3-ピリダジニル)-、エチルエステルは、有機合成中間体として重要な化合物です。その分子構造は、グリシン骨格に6-クロロ-3-ピリダジニル基が結合し、エチルエステル化された特徴的な形態を有します。この化合物は、農薬や医薬品の前駆体としての応用可能性が注目されており、特にピリダジン誘導体の合成において有用な中間体となります。反応性の高いエステル基と芳香族ヘテロ環の組み合わせにより、多様な化学変換が可能です。高い純度と安定性を備えており、実験室規模から工業的生産まで幅広く利用されています。

112581-76-7 structure
商品名:Glycine, N-(6-chloro-3-pyridazinyl)-, ethyl ester
Glycine, N-(6-chloro-3-pyridazinyl)-, ethyl ester 化学的及び物理的性質
名前と識別子
-
- Glycine, N-(6-chloro-3-pyridazinyl)-, ethyl ester
- Ethyl (6-chloropyridazin-3-yl)glycinate
- CS-0348179
- 112581-76-7
- N-(6-Chloro-3-pyridazinyl)glycine ethyl ester
- ethyl 2-[(6-chloropyridazin-3-yl)amino]acetate
- DTXSID001251260
- EN300-4243500
-
- インチ: InChI=1S/C8H10ClN3O2/c1-2-14-8(13)5-10-7-4-3-6(9)11-12-7/h3-4H,2,5H2,1H3,(H,10,12)
- InChIKey: QKIZCYIDMMPERV-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 215.0461543Da
- どういたいしつりょう: 215.0461543Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 5
- 複雑さ: 191
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 64.1Ų
- 疎水性パラメータ計算基準値(XlogP): 1.4
Glycine, N-(6-chloro-3-pyridazinyl)-, ethyl ester 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-4243500-0.05g |
ethyl 2-[(6-chloropyridazin-3-yl)amino]acetate |
112581-76-7 | 0.05g |
$612.0 | 2023-05-29 | ||
| Enamine | EN300-4243500-2.5g |
ethyl 2-[(6-chloropyridazin-3-yl)amino]acetate |
112581-76-7 | 2.5g |
$1428.0 | 2023-05-29 | ||
| Enamine | EN300-4243500-10.0g |
ethyl 2-[(6-chloropyridazin-3-yl)amino]acetate |
112581-76-7 | 10g |
$3131.0 | 2023-05-29 | ||
| Enamine | EN300-4243500-1.0g |
ethyl 2-[(6-chloropyridazin-3-yl)amino]acetate |
112581-76-7 | 1g |
$728.0 | 2023-05-29 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1418849-100mg |
Ethyl (6-chloropyridazin-3-yl)glycinate |
112581-76-7 | 98% | 100mg |
¥17280.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1418849-500mg |
Ethyl (6-chloropyridazin-3-yl)glycinate |
112581-76-7 | 98% | 500mg |
¥15093.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1418849-2.5g |
Ethyl (6-chloropyridazin-3-yl)glycinate |
112581-76-7 | 98% | 2.5g |
¥33415.00 | 2024-08-09 | |
| Enamine | EN300-4243500-0.1g |
ethyl 2-[(6-chloropyridazin-3-yl)amino]acetate |
112581-76-7 | 0.1g |
$640.0 | 2023-05-29 | ||
| Enamine | EN300-4243500-5.0g |
ethyl 2-[(6-chloropyridazin-3-yl)amino]acetate |
112581-76-7 | 5g |
$2110.0 | 2023-05-29 | ||
| Enamine | EN300-4243500-0.5g |
ethyl 2-[(6-chloropyridazin-3-yl)amino]acetate |
112581-76-7 | 0.5g |
$699.0 | 2023-05-29 |
Glycine, N-(6-chloro-3-pyridazinyl)-, ethyl ester 関連文献
-
Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346
-
Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790
-
Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329
-
Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727
112581-76-7 (Glycine, N-(6-chloro-3-pyridazinyl)-, ethyl ester) 関連製品
- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)
- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)
- 624-75-9(Iodoacetonitrile)
- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)
- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)
- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)
- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)
- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)
- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)
- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)
推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
